molecular formula C20H21N5O8 B14100336 Pemetrexed alpha-hydroxy lactum

Pemetrexed alpha-hydroxy lactum

Cat. No.: B14100336
M. Wt: 459.4 g/mol
InChI Key: GAKTVWRVKYXKTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pemetrexed alpha-hydroxy lactum involves multiple steps, starting from the basic structure of pemetrexedSpecific reaction conditions, such as temperature, pH, and solvents, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced under Good Manufacturing Practices (GMP) to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

Pemetrexed alpha-hydroxy lactum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound .

Properties

IUPAC Name

2-[[4-[2-(2-amino-5-hydroxy-4,6-dioxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O8/c21-19-24-14-13(16(29)25-19)20(33,18(32)23-14)8-7-9-1-3-10(4-2-9)15(28)22-11(17(30)31)5-6-12(26)27/h1-4,11,33H,5-8H2,(H,22,28)(H,26,27)(H,30,31)(H4,21,23,24,25,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKTVWRVKYXKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC2(C3=C(NC2=O)N=C(NC3=O)N)O)C(=O)NC(CCC(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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